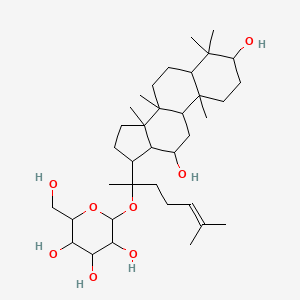
3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is an organic compound with the molecular formula C11H10Cl2O3. This compound is a derivative of benzeneacetic acid, featuring two chlorine atoms at the 3 and 4 positions, an alpha-formyl group, and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester typically involves the esterification of 3,4-dichlorobenzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3,4-dichlorobenzeneacetic acid+ethanolacid catalyst3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester+water
The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3,4-dichlorobenzeneacetic acid and ethanol.
Reduction: 3,4-dichloro-alpha-hydroxybenzeneacetic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. The presence of the formyl and ester groups allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzeneacetic acid: Lacks the ester group, making it less reactive in certain esterification reactions.
3,4-Dichloro-alpha-hydroxybenzeneacetic acid ethyl ester: Contains a hydroxyl group instead of a formyl group, altering its reactivity and biological activity.
Uniqueness
3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10Cl2O3 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-6,8H,2H2,1H3 |
InChI Key |
CWYWDCAPYBFXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


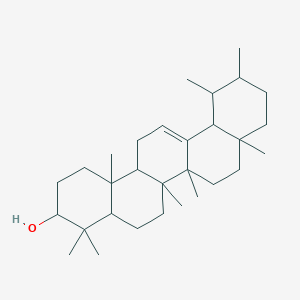
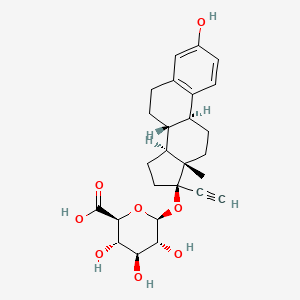
![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)
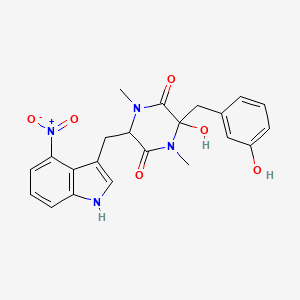
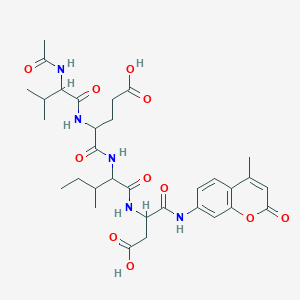
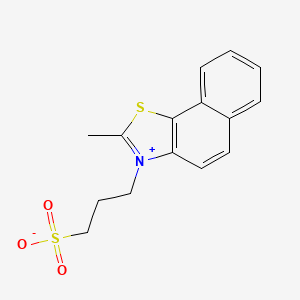

![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
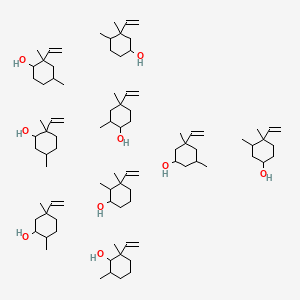
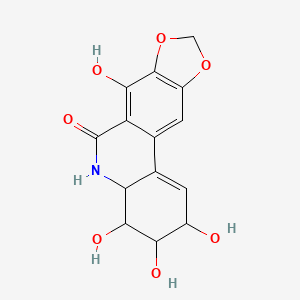

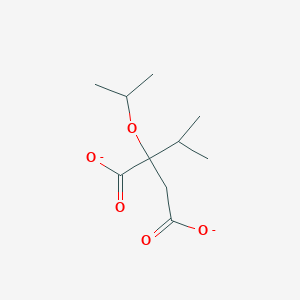
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
